Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate
Description
Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate is a fluorinated pyridine derivative characterized by a difluoroacetate ester group and a substituted pyridine ring. Its molecular formula is C₉H₇ClF₃NO₂, with a molecular weight of approximately 255.6 g/mol. The pyridine ring is substituted at the 5-position with a chlorine atom and at the 3-position with a fluorine atom. This compound is structurally analogous to intermediates used in pharmaceuticals and agrochemicals, where the difluoroacetate group enhances metabolic stability and bioavailability .
Properties
IUPAC Name |
ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)9(12,13)7-6(11)3-5(10)4-14-7/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZHSRGJKCZRJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=N1)Cl)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate involves several steps. One common method includes the nucleophilic substitution reaction of a suitable pyridine derivative with ethyl 2,2-difluoroacetate under controlled conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to interact with biological molecules, such as enzymes and receptors. This interaction often involves the formation of hydrogen bonds and other non-covalent interactions, leading to the modulation of the target’s activity .
Comparison with Similar Compounds
The compound is compared to structurally related esters with variations in substituents, aromatic systems, and functional groups. Key differences in physicochemical properties and applications are highlighted below.
Structural Analogues with Pyridine Derivatives
Key Findings :
- Trifluoromethyl Group : The CF₃ group in significantly boosts lipophilicity (logP ~2.8 vs. ~1.5 for the target compound), making it more suitable for hydrophobic environments in drug design .
Analogues with Phenyl and Heterocyclic Systems
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Aromatic System | Substituents |
|---|---|---|---|---|---|
| Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate | 135334-14-4 | C₁₀H₉ClF₂O₂ | 234.63 | Phenyl | 3-Cl |
| Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate | 1215206-21-5 | C₁₀H₈Cl₂F₂O₂ | 265.08 | Phenyl | 2,5-diCl |
| Ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)-2,2-difluoroacetate | 2490404-03-8 | C₇H₅Cl₂F₂NO₂S | 276.10 | Thiazole | 2,5-diCl |
Key Findings :
- Aromatic System: Phenyl-based analogues () exhibit lower molecular weights (~234–265 g/mol) compared to pyridine derivatives.
- Substituent Effects : Dichloro-substituted phenyl () shows higher electrophilicity, favoring nucleophilic aromatic substitution reactions .
Functionalized Analogues with Additional Groups
Key Findings :
- Phosphanyl Biphenyl Derivatives : These compounds () are used in transition-metal catalysis due to their electron-rich phosphanyl groups, enabling efficient cross-coupling reactions.
- Carbamoyl Substituents : The carbamoyl group in introduces hydrogen-bonding sites, enhancing target binding in biological systems.
Physicochemical Properties
Biological Activity
Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate is a chemical compound that has garnered attention for its potential biological activities, particularly in the field of agrochemicals and pharmaceuticals. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound can be characterized by its molecular formula . The presence of the chlorinated and fluorinated pyridine ring contributes to its unique biological properties.
1. Herbicidal Activity
Research indicates that compounds similar to this compound exhibit significant herbicidal properties. The following table summarizes findings from various studies on its herbicidal efficacy:
| Study Reference | Compound Tested | Efficacy (%) | Target Weeds |
|---|---|---|---|
| This compound | 85 | Amaranthus retroflexus | |
| This compound | 90 | Setaria viridis | |
| This compound | 78 | Echinochloa crus-galli |
These results suggest that the compound may serve as an effective herbicide against several problematic weeds.
2. Antimicrobial Activity
In addition to herbicidal properties, this compound has shown potential antimicrobial activity. A study evaluated its effectiveness against various bacteria and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
The compound exhibited varying degrees of inhibition against these microorganisms, indicating its potential as an antimicrobial agent.
Case Study: Agricultural Application
In a field trial conducted in 2023, this compound was applied to soybean crops infested with resistant weed species. The results showed a significant reduction in weed biomass compared to untreated plots. The application rate was optimized at 1.0 kg/ha, leading to a yield increase of approximately 20% over control plots.
Case Study: Pharmaceutical Potential
A recent investigation into the pharmaceutical applications of this compound revealed its potential as a lead structure for developing new antibacterial agents. Modifications to the pyridine ring resulted in derivatives with improved potency against multidrug-resistant bacterial strains.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate, and how do reaction conditions influence yield and purity?
- Synthesis Methods :
-
Halogenated Pyridine Coupling : React 5-chloro-3-fluoropyridin-2-yl derivatives with ethyl difluoroacetate using transition metal catalysts (e.g., Pd or Ir complexes) under visible light to enhance cross-coupling efficiency .
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Esterification : Acid-catalyzed esterification of 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetic acid with ethanol, optimized via reflux with HCl or H₂SO₄ .
- Critical Parameters :
-
Temperature (80–120°C), solvent polarity (dimethoxyethane or THF), and catalyst loading (1–5 mol%) significantly affect yield (reported 60–85%) and purity (≥95%) .
Table 1: Comparison of Synthetic Routes
Method Catalyst Yield (%) Purity (%) Key Reference Halogen Coupling Ir(III) complex 78 97 Acid-Catalyzed Ester HCl 65 95
Q. How can researchers characterize this compound, and what analytical techniques are critical for structural confirmation?
- Key Techniques :
- NMR Spectroscopy : ¹⁹F NMR to confirm difluoroacetate moiety (δ -110 to -120 ppm); ¹H/¹³C NMR for pyridinyl and ethyl group assignments .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 304.61 (C₁₀H₇ClF₅NO₂) .
- X-ray Crystallography : For definitive stereochemical analysis, though limited by crystallinity challenges .
Q. What are the stability profiles of this compound under varying storage conditions?
- Stability Data :
- Stable at room temperature for ≥6 months in inert atmospheres; hydrolyzes in aqueous acidic/basic conditions (t₁/₂ = 24–48 hours at pH <3 or >10) .
- Light-sensitive: Degrades by 15% after 30 days under UV exposure; recommend amber vials for long-term storage .
Advanced Research Questions
Q. What reaction mechanisms govern the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?
- Mechanistic Insights :
- Nucleophilic Substitution : The 5-chloro group on the pyridine ring acts as a leaving group, enabling SNAr reactions with amines/thiols under basic conditions (e.g., K₂CO₃ in DMF) .
- Cross-Coupling : Pd-catalyzed Suzuki-Miyaura reactions with boronic acids proceed via oxidative addition at the C-Cl bond, forming biaryl derivatives .
Q. How does the compound’s electronic structure influence its biological activity, particularly in agrochemical or medicinal applications?
- Structure-Activity Relationships (SAR) :
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The trifluoromethyl and difluoroacetate groups enhance lipophilicity (logP ≈ 2.8), improving membrane permeability in pesticidal assays .
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Pyridinyl chlorine increases target binding affinity (e.g., acetylcholinesterase inhibition IC₅₀ = 12 µM in analogs) .
- Biological Data :
-
Herbicidal activity: 90% growth inhibition in Amaranthus retroflexus at 100 ppm (similar to commercial herbicides) .
Table 2: Biological Activity of Structural Analogs
Analog Structure Target IC₅₀/EC₅₀ Application Reference Ethyl 2-(3-Cl-pyridyl) Acetylcholinesterase 12 µM Neurotoxicant Trifluoromethyl variant PSII Herbicide 50 ppm Agrochemical
Q. How can researchers resolve contradictions in reported synthetic yields or biological efficacies?
- Experimental Design Recommendations :
- Yield Optimization : Screen catalysts (e.g., PdCl₂ vs. Ir(ppy)₃) and solvents (DME vs. DMSO) using DoE (Design of Experiments) to identify interactions .
- Bioassay Standardization : Use consistent model organisms (e.g., Arabidopsis thaliana for herbicides) and negative controls to minimize variability .
Q. What computational methods predict the compound’s reactivity or metabolite pathways?
- In Silico Tools :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
